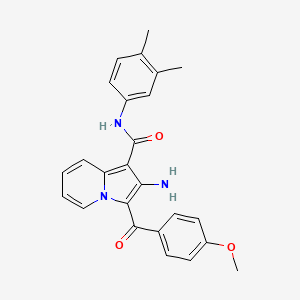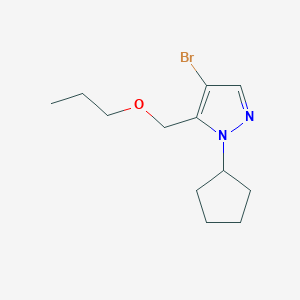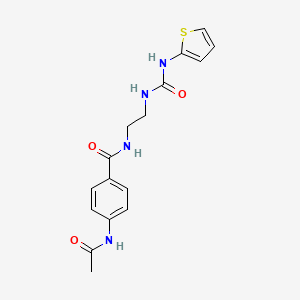![molecular formula C22H26ClN3O3S B2888226 Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216593-85-9](/img/structure/B2888226.png)
Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound that combines a benzoate ester with a benzo[d]thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzoate and benzo[d]thiazole groups suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the 6-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.
Attachment of the Dimethylaminopropyl Group: The next step involves the alkylation of the benzo[d]thiazole core with 3-chloropropyl(dimethyl)amine in the presence of a base such as potassium carbonate.
Formation of the Carbamoyl Linkage: The resulting intermediate is then reacted with 4-isocyanatobenzoic acid methyl ester to form the carbamoyl linkage.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric and sulfuric acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents like bromine or chlorine.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Amino derivatives of the carbamoyl group.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the benzo[d]thiazole moiety, which is known for its biological activity. It could be investigated for potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound’s potential therapeutic applications could be explored. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride likely involves interactions with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar in structure but lacks the benzo[d]thiazole moiety.
6-Methylbenzo[d]thiazole-2-carboxylic acid: Contains the benzo[d]thiazole core but lacks the carbamoyl and benzoate groups.
N,N-Dimethyl-3-(6-methylbenzo[d]thiazol-2-yl)propylamine: Similar but lacks the carbamoyl and benzoate functionalities.
Uniqueness
The uniqueness of Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-15-6-11-18-19(14-15)29-22(23-18)25(13-5-12-24(2)3)20(26)16-7-9-17(10-8-16)21(27)28-4;/h6-11,14H,5,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWAUKIZWOMCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2888145.png)




![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)
![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)
![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)

![N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2888163.png)
![3,4-dimethyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2888164.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide](/img/structure/B2888166.png)
